molecular formula C14H10FNO4 B5731248 1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone

Cat. No. B5731248
M. Wt: 275.23 g/mol
InChI Key: LLAGORRVTOUVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone, also known as FNPE, is a chemical compound that belongs to the family of aryl ketones. It is a yellow powder that is commonly used in scientific research as a reagent and intermediate for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone is not well understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as inflammation, cancer, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of inflammation. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also readily available from commercial sources at a reasonable cost. However, this compound has some limitations for lab experiments, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and activity. This compound can also be toxic at high doses, which requires careful handling and disposal.

Future Directions

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has potential applications in various fields of research, such as drug discovery, materials science, and catalysis. Some future directions for research on this compound include:
1. Synthesis of novel this compound derivatives with improved activity and selectivity.
2. Development of new synthetic routes for the synthesis of this compound and its derivatives.
3. Investigation of the mechanism of action of this compound and its derivatives at the molecular level.
4. Evaluation of the pharmacokinetics and toxicity of this compound and its derivatives in animal models.
5. Screening of this compound and its derivatives for their potential therapeutic applications in various diseases.
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is warranted to fully explore their potential applications.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone involves the reaction of 4-fluoroacetophenone with 4-nitrophenol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by the addition of ethyl chloroformate. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone has been extensively used in scientific research as a reagent and intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. For example, this compound has been used as a key intermediate for the synthesis of an anti-tumor drug candidate, as well as a building block for the synthesis of a herbicide. This compound has also been used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and materials science.

properties

IUPAC Name

1-(4-fluorophenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAGORRVTOUVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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